molecular formula C5H3ClN4O B8459235 Pyridine, 2-azido-5-chloro-, 1-oxide CAS No. 57097-36-6

Pyridine, 2-azido-5-chloro-, 1-oxide

Cat. No.: B8459235
CAS No.: 57097-36-6
M. Wt: 170.56 g/mol
InChI Key: PYLAOYZHIVPRRJ-UHFFFAOYSA-N
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Description

Pyridine, 2-azido-5-chloro-, 1-oxide is a heterocyclic compound featuring a pyridine backbone substituted with an azido (-N₃) group at position 2, a chlorine atom at position 5, and an N-oxide group.

Properties

CAS No.

57097-36-6

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

2-azido-5-chloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClN4O/c6-4-1-2-5(8-9-7)10(11)3-4/h1-3H

InChI Key

PYLAOYZHIVPRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1Cl)[O-])N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent positions of pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
Pyridine, 2-azido-5-chloro-, 1-oxide -N₃ (2), -Cl (5), -N-O (1) C₅H₃ClN₄O Azido, chloro, N-oxide
2-Chloro-5-methyl-4-nitropyridine 1-oxide -Cl (2), -NO₂ (4), -CH₃ (5) C₆H₅ClN₂O₃ Nitro, chloro, methyl, N-oxide
7-Amino-5H-benzopyrano[2,3-b]pyridin-5-one -NH₂ (7), fused benzopyran C₁₂H₈N₂O₂ Amino, fused ring system
12H-Pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one Fused pyrano-quinoline C₁₅H₈N₂O₂ Fused heterocyclic system, ketone

Key Observations :

  • N-Oxide Group : Common in all listed compounds, this group enhances solubility in polar solvents and influences electronic properties .

Comparison :

  • Azido Substitution: The synthesis of azido-containing pyridines often requires careful handling due to the group’s thermal sensitivity. In contrast, nitro or chloro derivatives (e.g., 2-chloro-5-methyl-4-nitropyridine 1-oxide) are synthesized under robust conditions (e.g., nitration with HNO₃) .
  • Cyclization Efficiency: Skraup reactions yield fused heterocycles (e.g., compound 10) with high efficiency (71–84%), while Ullmann couplings for amino derivatives show moderate yields (68–74%) .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
2-(3-Acetamidophenoxy)nicotinic acid (7) 283–284 3300 (NH), 1680 (C=O) 8.6 (d, H-6), 7.3 (m, aromatic) 316 (M⁺)
8-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (3) 272–273 3400 (NH₂), 1660 (C=O) 8.2 (s, H-2), 6.9 (d, H-7) 227 (M⁺)
12H-Pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one (10) 292 1720 (C=O) 8.8 (d, H-10), 7.5–7.9 (m) 248 (M⁺)

Key Differences :

  • Thermal Stability : Azido-containing compounds may exhibit lower melting points due to decomposition risks, whereas fused heterocycles (e.g., compound 10) show high thermal stability (mp ~292°C) .
  • Spectroscopic Signatures: Azido groups show distinct IR peaks near ~2100 cm⁻¹ (N₃ stretch), absent in chloro or amino derivatives .

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